Pirlimycin

Description

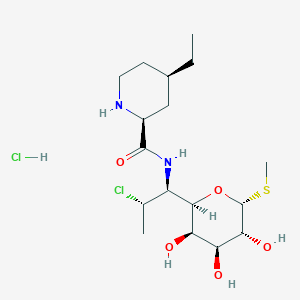

This compound is a derivative of clindamycin with a 6-membered ring replacing clindamycin's 5-membered ring. Compared to clindimycin, this compound has increased activity against gram-positive bacteria, including Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus. This agent is primarily used in the treatment of mastitis in cattle.

This compound is a small molecule drug that was first approved in 2001.

RN given refers to (mono-HCl(2S-cis)-isomer)

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJOXQRURQPDEX-MHXMMLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904249 | |

| Record name | Pirlimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79548-73-5 | |

| Record name | Pirlimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79548-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirlimycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079548735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirlimycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirlimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRLIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM19JT6G5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Pirlimycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of pirlimycin hydrochloride, a lincosamide antibiotic. The information is presented to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound hydrochloride is a semi-synthetic antibiotic derived from clindamycin.[1] It is primarily used in veterinary medicine to treat mastitis in cattle.[2][3] The hydrochloride salt form enhances its stability and solubility for pharmaceutical applications.[4]

The key chemical and physical properties of this compound and its hydrochloride salt are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide hydrochloride | [2] |

| CAS Number | 78822-40-9 (for hydrochloride) | [5][6] |

| Molecular Formula | C₁₇H₃₁ClN₂O₅S · HCl | [5] |

| Molecular Weight | 447.42 g/mol | [5] |

| Appearance | White solid/crystalline powder | [5][7] |

| Melting Point | 210.5 – 212.5°C (with decomposition); also reported as 222-224°C | [6][7] |

| Solubility | Soluble in water, ethanol, methanol, DMSO, and DMF.[1][5] pH-dependent aqueous solubility: 70 g/L at pH 4.5, 3 g/L at pH 13.[7] | [1][5][7] |

| pKa (basic) | 8.5, 8.88 | [8][9] |

| pKa (acidic) | 12.41 | [8] |

| Optical Rotation | [α]D²⁵ +170° to +190° | [6][7] |

Chemical Structure

This compound is a structural analog of clindamycin, belonging to the lincosamide class of antibiotics.[6] Its structure features a 6-membered ring, which replaces the 5-membered ring of clindamycin.[2] This modification contributes to its increased activity against Gram-positive bacteria.[2] The molecule possesses multiple chiral centers, leading to optical isomerism that is crucial for its biological activity.[4] The hydrochloride salt is formed at the basic pipercolic acid moiety.[10]

Canonical SMILES: CC[C@@H]1CCN--INVALID-LINK--C(=O)N--INVALID-LINK--SC)O)O)O)--INVALID-LINK--Cl[4]

InChI Key: HBJOXQRURQPDEX-MHXMMLMNSA-N[4]

Mechanism of Action

This compound is a bacteriostatic agent that inhibits bacterial protein synthesis.[3] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component.[1][3][10] This binding action interferes with the peptidyl transferase reaction, hindering the binding of aminoacyl-tRNA and ultimately blocking protein synthesis.[7][9]

Caption: Mechanism of action of this compound leading to bacteriostatic effects.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound hydrochloride are crucial for quality control and research. Below are generalized methodologies for determining key physical properties.

4.1. Determination of Melting Point

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound hydrochloride is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. The process is often accompanied by decomposition for this compound.[7]

-

4.2. Determination of Aqueous Solubility

-

Apparatus: Shaking flask or magnetic stirrer, analytical balance, pH meter, centrifuge, and a suitable analytical method for quantification (e.g., HPLC).

-

Procedure:

-

An excess amount of this compound hydrochloride is added to a known volume of purified water (or buffer solution of a specific pH) in a sealed flask.

-

The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged or filtered to remove the undissolved solid.

-

The concentration of this compound hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

-

4.3. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition may vary depending on the specific method.

-

Detection: UV detection at a wavelength greater than 220 nm.[7]

-

Procedure:

-

Standard solutions of this compound hydrochloride of known concentrations are prepared to create a calibration curve.

-

The sample solution is prepared by dissolving a known weight of the substance in a suitable solvent.

-

The standard and sample solutions are injected into the HPLC system.

-

The purity is determined by the area percentage of the main peak, and the concentration is quantified by comparing the peak area of the sample to the calibration curve.

-

Synthesis Workflow

The synthesis of this compound hydrochloride is a multi-step process.[4] It begins with the condensation of 4-ethylpyridine-2-carboxylic acid with a protected amino-sugar derivative.[4] This is followed by a reduction step and conversion to the hydrochloride salt.[4]

Caption: A simplified workflow for the chemical synthesis of this compound hydrochloride.

This guide provides foundational technical information on this compound hydrochloride. For more detailed analytical methods and safety information, consulting official pharmacopeial monographs and material safety data sheets is recommended.

References

- 1. toku-e.com [toku-e.com]

- 2. This compound | C17H31ClN2O5S | CID 157385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound hydrochloride [sitem.herts.ac.uk]

- 5. toku-e.com [toku-e.com]

- 6. This compound [drugfuture.com]

- 7. fao.org [fao.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 10. bioaustralis.com [bioaustralis.com]

Pirlimycin: A Technical Guide to its Antibacterial Spectrum and Potency

Abstract

Pirlimycin, a lincosamide antibiotic, is a derivative of clindamycin primarily utilized in veterinary medicine for the treatment of mastitis in dairy cattle.[1] Its efficacy is rooted in its targeted activity against Gram-positive bacteria, the predominant causative agents of this economically significant disease. This technical guide provides a comprehensive overview of the antibacterial spectrum and potency of this compound, presenting quantitative data on its in vitro activity, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[2][3] It specifically binds to the 50S subunit of the bacterial ribosome, thereby interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[4][5] This targeted action disrupts essential cellular processes in susceptible bacteria, leading to the cessation of growth and replication. The lincosamide class of antibiotics, including this compound, is known to be effective against Gram-positive and anaerobic bacteria.[5]

Caption: this compound's mechanism of action, inhibiting protein synthesis.

Antibacterial Spectrum

This compound's antibacterial activity is primarily directed against Gram-positive aerobic and anaerobic bacteria. It has demonstrated particular efficacy against the common pathogens responsible for bovine mastitis. Conversely, this compound shows no significant activity against Gram-negative bacteria, such as members of the Enterobacteriaceae family.[2][6]

Gram-Positive Bacteria

This compound is highly active against a range of Gram-positive cocci, including:

-

Staphylococcus aureus (both penicillinase-positive and penicillinase-negative strains)[2]

-

Coagulase-negative Staphylococcus spp. [2]

-

Streptococcus agalactiae [4]

-

Streptococcus dysgalactiae [4]

-

Streptococcus uberis [4]

-

Enterococcus spp. (variable activity)[6]

Anaerobic Bacteria

The spectrum of this compound also extends to various anaerobic bacteria, including species of:

-

Bacteroides [4]

-

Bifidobacterium [4]

-

Clostridium [4]

-

Eubacterium [4]

-

Fusobacterium [4]

-

Peptococcus [4]

-

Peptostreptococcus [4]

Potency: Minimum Inhibitory Concentrations (MIC)

The potency of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound against various bacterial isolates.

Table 1: this compound MICs for Bovine Mastitis Pathogens

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 530 | 0.25 - 1.0 | - | - |

| Coagulase-negative Staphylococcus spp. | 118 | 0.5 | - | - |

| Streptococcus spp. | 530 | ≤0.03 - 0.06 | - | - |

| Streptococcus spp. | 28 | 0.5 | - | - |

| Enterococcus spp. | - | - | - | Variable |

Data compiled from multiple sources.[4][6]

Table 2: this compound MICs for Anaerobic Bacteria

| Bacterial Genus | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides | 15 | 0.25 | 0.25 |

| Bifidobacterium | 13 | 0.03 | 0.12 |

| Clostridium | 8 | 1.00 | 2.00 |

| Eubacterium | 10 | 0.25 | 0.50 |

| Fusobacterium | 6 | 0.06 | 0.50 |

| Peptococcus and Peptostreptococcus | 16 | 0.06 | 0.12 |

| Lactobacillus | 11 | 0.50 | 2.00 |

| Enterococcus | 10 | 8.00 | 16.00 |

| Escherichia coli | 13 | >128.00 | >128.00 |

Adapted from JECFA 53, 2004.[4]

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity is primarily conducted using standardized methods such as broth microdilution and disk diffusion tests, following guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound.

4.1.1. Materials

-

This compound hydrochloride analytical standard

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile saline or broth for dilution

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader

4.1.2. Procedure

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in MHB to achieve the desired starting concentration for the serial dilutions.

-

Serial Dilutions: Perform two-fold serial dilutions of this compound in MHB across the wells of a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.06 to 128 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or with a microplate reader.

Caption: Workflow for MIC determination by broth microdilution.

Disk Diffusion Method

This method provides a qualitative assessment of bacterial susceptibility to this compound.

4.2.1. Materials

-

This compound disks (2 µg)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

4.2.2. Procedure

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

-

Disk Application: Aseptically apply a 2 µg this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

-

Interpretation: Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria established by CLSI. For this compound against bovine mastitis pathogens, the breakpoints are typically: Susceptible ≥ 13 mm, and Resistant ≤ 12 mm.

Conclusion

This compound demonstrates a potent and targeted antibacterial spectrum against the key Gram-positive pathogens responsible for bovine mastitis. Its mechanism of action, involving the inhibition of bacterial protein synthesis, provides a reliable basis for its therapeutic efficacy. The quantitative data from MIC studies and the standardized protocols for susceptibility testing outlined in this guide offer valuable resources for researchers and veterinary professionals. Continued surveillance of this compound susceptibility is crucial for ensuring its long-term effectiveness in the management of bovine mastitis.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. goldbio.com [goldbio.com]

In Vitro Activity of Pirlimycin Against Staphylococcus aureus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirlimycin, a lincosamide antibiotic, is a derivative of clindamycin.[1][2] It is primarily utilized in veterinary medicine, particularly for the treatment of mastitis in cattle caused by Gram-positive bacteria, including Staphylococcus aureus.[3][4] This technical guide provides an in-depth analysis of the in vitro activity of this compound against S. aureus, detailing its mechanism of action, susceptibility data, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[2] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[2][3] The binding site is located at the peptidyltransferase center (PTC) on the 23S rRNA. Specifically, in Staphylococcus aureus, the α-methylthiolincosamine (α-MTL) sugar moiety of the lincosamide forms hydrogen bonds with key nucleotides, including A2058, A2059, G2505, and C2611.[5] This interaction sterically obstructs the binding of the aminoacyl portion of tRNA molecules at the A-site, thereby preventing the formation of peptide bonds and halting protein elongation.[5][6]

This compound's mechanism of action on the 50S ribosomal subunit.

In Vitro Susceptibility of Staphylococcus aureus to this compound

The in vitro activity of this compound against S. aureus has been evaluated using standardized methods, primarily broth microdilution and disk diffusion. The data indicates that this compound is active against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with its potency being comparable to that of clindamycin.[5][7]

Minimum Inhibitory Concentration (MIC) Data

MIC values are crucial for assessing the susceptibility of a bacterial isolate to an antimicrobial agent. The following table summarizes the MIC data for this compound against Staphylococcus aureus from various studies.

| Parameter | MIC (µg/mL) | Organism Details | Reference |

| MIC50 | 0.25 - 1.0 | Staphylococci | [1] |

| MIC Range | ≤ 0.5 | S. aureus (7 isolates) | [3] |

| Susceptibility Breakpoint | ≤ 2.0 | Staphylococci | [1] |

| Resistance Breakpoint | ≥ 4.0 | Staphylococci | [1] |

Disk Diffusion Susceptibility Data

The disk diffusion method provides a qualitative assessment of susceptibility. For this compound, a 2 µg disk is recommended for testing against S. aureus.

| Disk Content | Zone Diameter (mm) | Interpretation | Reference |

| 2 µg | ≥ 13 | Susceptible | [1] |

| 2 µg | ≤ 12 | Resistant | [1] |

Experimental Protocols

Standardized methodologies are critical for the accurate and reproducible assessment of in vitro antimicrobial activity. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests.

Broth Microdilution MIC Assay

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

References

- 1. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of novel macrolide structures to macrolides-lincosamides-streptogramin B-resistant ribosomes inhibits protein synthesis and bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]

Pirlimycin Degradation: A Technical Guide to Pathways and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirlimycin, a lincosamide antibiotic, is primarily used in veterinary medicine to treat mastitis in dairy cattle. Understanding its degradation pathways and the identity of its metabolites is crucial for assessing its environmental fate, ensuring food safety, and meeting regulatory requirements. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, including biodegradation, photodegradation, and chemical degradation. It also details the analytical methodologies employed for the identification and quantification of its degradation products.

Biodegradation and Metabolism

The primary route of this compound degradation in biological systems is through metabolic transformation. In cattle, this compound undergoes oxidation and conjugation reactions, leading to the formation of several key metabolites.

Major Metabolic Pathways

The metabolism of this compound in dairy cows primarily involves the oxidation of the methylthio group. The main metabolites identified are:

-

This compound Sulfoxide: The sulfur atom of the methylthio group is oxidized to form two diastereomeric sulfoxides. This is a major metabolic pathway observed in liver residues[1].

-

This compound Sulfone: Further oxidation of the sulfoxide results in the formation of this compound sulfone, also found in liver tissue[1].

-

Nucleotide Adducts: In feces, this compound and its sulfoxide metabolite can form nucleotide adducts, such as this compound-adenylate and this compound-uridylate. These are formed through the action of intestinal microflora[1].

-

7R-Hydroxy this compound: A hydroxylated degradation product, 7R-hydroxy this compound, has also been identified[1].

Interestingly, a phenomenon of "reverse metabolism" has been observed in postmortem bovine liver samples, where this compound sulfoxide can be enzymatically reduced back to the parent this compound[2].

Metabolite Distribution

The distribution of this compound and its metabolites varies across different biological matrices. In liver, this compound sulfoxide and sulfone are the predominant residues. In feces, a significant portion of the drug is present as nucleotide adducts, while in urine, unchanged this compound and this compound sulfoxide are the main components[1].

Biodegradation Pathway Diagram

Biodegradation pathway of this compound in cattle.

Forced Degradation Studies

While specific forced degradation studies on this compound are not extensively available in public literature, inferences can be drawn from studies on the closely related lincosamide, lincomycin, and the known chemistry of the thioether functional group. Forced degradation studies are essential for identifying potential degradation products that may form under various storage and handling conditions.

Predicted Photodegradation Pathway

Lincosamides are susceptible to photodegradation. Based on studies of lincomycin, the photodegradation of this compound is anticipated to proceed through oxidation of the methylthio group and demethylation reactions[3][4][5][6].

-

Oxidation: The primary photodegradation pathway is likely the oxidation of the thioether to this compound sulfoxide and subsequently to this compound sulfone.

-

Demethylation: N-demethylation and S-demethylation at the lincosamine moiety are also possible degradation routes under photolytic stress.

Predicted photodegradation pathways of this compound.

Predicted Chemical Degradation Pathways (Hydrolysis and Oxidation)

This compound's stability is expected to be influenced by pH and oxidative conditions due to the presence of amide and thioether linkages.

-

Hydrolytic Degradation: While lincosamides are generally stable against hydrolysis under neutral conditions, degradation can occur under strong acidic or basic conditions. The amide linkage is a potential site for hydrolysis.

-

Oxidative Degradation: The thioether moiety is susceptible to oxidation by common oxidizing agents, leading to the formation of this compound sulfoxide and this compound sulfone[7][8][9].

Predicted chemical degradation pathways of this compound.

Quantitative Data Summary

Quantitative data on the degradation of this compound is primarily available from environmental fate studies. Specific kinetic data from forced degradation studies are not widely published.

| Degradation Condition | Matrix | Key Findings | Reference |

| Environmental Dissipation | Soil | Dissipation is influenced by soil type and temperature. | |

| Metabolism in Cattle | Liver | This compound sulfoxide (62%) and sulfone (10%) are major metabolites. | [1] |

| Excretion in Cattle | Feces | 45% as this compound, 1.5% as sulfoxide, 50% as nucleotide adducts. | [1] |

| Excretion in Cattle | Urine | 80% as this compound, 8% as this compound sulfoxide. | [1] |

Experimental Protocols

The identification and quantification of this compound and its degradation products are predominantly achieved using liquid chromatography coupled with mass spectrometry (LC-MS).

Sample Preparation

-

Milk: Protein precipitation with acidified acetonitrile, followed by solvent partitioning and solid-phase extraction (SPE) clean-up[10].

-

Liver: Extraction with trifluoroacetic acid in acetonitrile, followed by solvent partitioning[10].

-

Feces and Urine: Extraction with a methanol-phosphate buffer and clean-up by SPE[11].

Analytical Methodology: HPLC-MS/MS

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

-

Chromatography: Reversed-phase chromatography using a C18 column is commonly employed.

-

Mobile Phase: A gradient elution with a mixture of aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for identification and quantification. Key diagnostic ions for this compound include the pseudo-molecular ions at m/z 411.2 and 413.2, and fragment ions[10].

Experimental Workflow for Metabolite Identification

A typical workflow for identifying this compound metabolites.

Conclusion

The degradation of this compound involves a combination of metabolic transformations and potential chemical and photochemical degradation pathways. The primary metabolites in cattle are well-characterized as oxidized and conjugated forms of the parent drug. While specific forced degradation studies on this compound are limited, the known chemistry of lincosamides and thioethers allows for the prediction of its degradation products under various stress conditions. The use of advanced analytical techniques such as LC-MS/MS is essential for the accurate identification and quantification of this compound and its degradation products, which is critical for ensuring the safety and efficacy of this important veterinary antibiotic. Further research into the forced degradation of this compound would provide a more complete understanding of its stability profile.

References

- 1. This compound (JECFA 53, 2004) [inchem.org]

- 2. This compound residue in bovine liver--a case of reverse metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Photocatalytic Degradation of Lincosamides in the Presence of Commercial Pigments: Kinetics, Intermediates, and Predicted Ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of Pirlimycin in Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of pirlimycin, a lincosamide antibiotic, in common laboratory solvents. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates data from the closely related and structurally similar compound, clindamycin, to provide insights into its potential physicochemical properties. Detailed experimental protocols are provided to enable researchers to determine precise solubility and stability profiles for this compound in their specific laboratory settings.

This compound and Its Physicochemical Properties

This compound is a semi-synthetic lincosamide antibiotic. Its hydrochloride salt is the common form used in pharmaceutical preparations to enhance stability and solubility. Understanding its behavior in various solvents is critical for a range of applications, including in vitro assays, formulation development, and analytical method development.

Solubility of this compound

Accurate solubility data is fundamental for preparing stock solutions and conducting experiments. While specific quantitative solubility data for this compound is not widely available in the public domain, qualitative descriptions and data from the analogous compound clindamycin hydrochloride can provide valuable guidance.

Qualitative Solubility of this compound Hydrochloride

Multiple sources describe this compound hydrochloride as being soluble in a range of common laboratory solvents. However, some conflicting reports exist, highlighting the need for empirical determination.

Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt

| Solvent | This compound Base | This compound Hydrochloride |

| Water | Good water solubility[1] | Soluble[2][3], Good water solubility[4], Slightly Soluble[5] |

| Methanol | Soluble[1] | Soluble[3][4], Slightly Soluble[5] |

| Ethanol | Soluble[1] | Soluble[3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Soluble[3][4] |

| Dimethylformamide (DMF) | Soluble[1] | Soluble[4] |

Note: The conflicting reports on solubility in water and methanol for this compound hydrochloride ("soluble" vs. "slightly soluble") underscore the importance of experimental verification.

Quantitative Solubility of Clindamycin Hydrochloride as a Proxy

Clindamycin is a structurally related lincosamide antibiotic, and its solubility data can offer a preliminary estimate for this compound's behavior. However, it is crucial to note the significant variability in reported values, which may be due to differences in experimental conditions (e.g., temperature, pH, exact form of the salt).

Table 2: Reported Quantitative Solubility of Clindamycin and its Hydrochloride Salt

| Solvent | Clindamycin Base | Clindamycin Hydrochloride |

| Water / PBS (pH 7.2) | ~ 0.2 mg/mL[6] | Freely soluble[7], ~ 5 mg/mL[8], 50 mg/mL, ≥ 100 mg/mL[9] |

| Methanol | - | Freely soluble[7] |

| Ethanol | ~ 20 mg/mL[6] | Soluble[7], Slightly soluble[8], Insoluble[10][11] |

| Dimethyl Sulfoxide (DMSO) | ~ 20 mg/mL[6] | ~ 1 mg/mL[8], 18 mg/mL[11], 92 mg/mL[10], ≥ 100 mg/mL[9] |

| Dimethylformamide (DMF) | ~ 30 mg/mL[6] | Freely soluble[7], ~ 3 mg/mL[8] |

Disclaimer: The data for clindamycin hydrochloride is presented for informational purposes only and should not be taken as a direct substitute for experimentally determined values for this compound. The wide discrepancies in the reported values highlight the sensitivity of solubility to experimental conditions.

Stability of this compound

The stability of this compound in solution is influenced by several factors, including pH, temperature, and exposure to light. While direct stability studies on this compound in laboratory solvents are scarce, research on clindamycin provides a solid framework for understanding the potential degradation pathways and critical stability factors.

Effect of pH

Based on studies of the lincosamide class, pH is a critical determinant of stability.

-

Optimal pH: Clindamycin exhibits maximum stability in the pH range of 3 to 5[12][13].

-

Acidic Degradation: In acidic conditions (pH below 4), the primary degradation pathway for clindamycin is the hydrolysis of the thioglycoside linkage[12][13].

-

Alkaline Degradation: In the pH range of 5 to 10, the main degradation route involves the scission of the 7-(S)-chloro group[12][13].

It is reasonable to anticipate that this compound will exhibit similar pH-dependent stability, with an optimal stability range in the acidic to neutral pH region.

Effect of Temperature

Temperature is another crucial factor affecting the stability of this compound solutions.

-

Refrigerated Storage: Solutions of clindamycin are significantly more stable when stored at 4°C compared to room temperature. Studies have shown stability for at least 27.8 days at 4°C[14].

-

Room Temperature Storage: At room temperature, clindamycin solutions are stable for at least 7.5 days[14]. One study on a compounded suspension of clindamycin hydrochloride demonstrated stability for 182 days at both 5°C and 25°C[15].

-

Elevated Temperatures: Heating clindamycin hydrochloride leads to melting at approximately 140°C, with significant degradation occurring at higher temperatures[16].

For optimal stability, it is recommended to store this compound stock solutions at refrigerated temperatures (2-8°C). For long-term storage, freezing (-20°C or lower) may be appropriate, although freeze-thaw cycles should be avoided.

Effect of Light

Protection from light is a common recommendation for the storage of many antibiotic solutions to prevent photodegradation.

-

Studies on clindamycin phosphate solutions have involved storage protected from light, suggesting potential light sensitivity[17].

-

Topical solutions of clindamycin phosphate are also recommended to be protected from light and heat[18].

As a general precaution, it is advisable to store this compound solutions in amber vials or otherwise protected from light, especially for long-term storage or when conducting stability studies.

Experimental Protocols

To obtain precise and reliable data for this compound in a specific laboratory context, it is essential to perform in-house solubility and stability studies. The following sections outline standard experimental protocols.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of this compound hydrochloride powder to a known volume of the selected laboratory solvent (e.g., water, methanol, ethanol, DMSO, DMF) in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This may take 24 to 72 hours. A mechanical shaker or orbital incubator is recommended.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation and/or filtration through a suitable, non-adsorptive filter (e.g., a 0.22 µm PVDF or PTFE syringe filter).

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with an appropriate solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol for Stability Testing (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and to establish a stability-indicating analytical method. This involves subjecting the drug solution to stress conditions more severe than accelerated storage conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in the desired solvent at a known concentration.

-

Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition:

-

Acid Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

-

Oxidation: Add hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.

-

Thermal Degradation: Incubate a sample at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose a sample to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Preparation: At each time point, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC or UPLC-MS/MS method. The method must be able to separate the intact this compound from all degradation products. A method similar to that described for the quantification of this compound in biological matrices can be adapted[19].

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point.

-

Identify and, if possible, characterize the degradation products.

-

Determine the degradation kinetics (e.g., zero-order, first-order).

-

Caption: Workflow for a Forced Degradation Stability Study.

Conclusion

References

- 1. toku-e.com [toku-e.com]

- 2. zoetisus.com [zoetisus.com]

- 3. toku-e.com [toku-e.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. pharmacopoeia.com [pharmacopoeia.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. CLINDAMYCIN HYDROCHLORIDE - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Aqueous stability of clindamycin. | Semantic Scholar [semanticscholar.org]

- 14. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stability of Clindamycin Hydrochloride in PCCA Base SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stability of Clindamycin Phosphate in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.hres.ca [pdf.hres.ca]

- 19. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Pirlimycin Residues in Bovine Tissues by LC-MS/MS

Abstract

This application note provides a detailed protocol for the extraction and quantification of pirlimycin residues in various bovine tissues (muscle, liver, and kidney) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for research and monitoring purposes to ensure compliance with regulatory limits. The protocol includes comprehensive steps for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, representative quantitative data and validation parameters are presented to demonstrate the method's performance.

Introduction

This compound is a lincosamide antibiotic used in veterinary medicine for the treatment of mastitis in dairy cattle. The presence of antibiotic residues in food products of animal origin is a significant concern for consumer safety and regulatory compliance. Therefore, sensitive and reliable analytical methods are required to monitor this compound residues in edible bovine tissues. This application note describes a robust LC-MS/MS method for the determination of this compound, providing the necessary protocols and performance data for its implementation in a laboratory setting.

Experimental Protocols

A harmonized sample preparation protocol is employed for bovine muscle, liver, and kidney tissues. The procedure involves protein precipitation followed by solid-phase extraction (SPE) for cleanup and concentration of the analyte.

Materials:

-

Homogenized bovine tissue (muscle, liver, or kidney)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, deionized

-

Methanol, HPLC grade

-

Oasis HLB SPE cartridges (or equivalent)

-

Centrifuge tubes (50 mL)

-

Centrifuge capable of 4000 x g

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Extraction:

-

Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Homogenize for 1 minute using a high-speed homogenizer.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

-

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7.1-9 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Precursor Ion (m/z): 411.2

-

Product Ion 1 (Quantifier, m/z): 158.1

-

Product Ion 2 (Qualifier, m/z): 375.2

-

-

Collision Energy: Optimization is required for the specific instrument. Typical starting values are 15-25 eV for the quantifier and 10-20 eV for the qualifier.

-

Dwell Time: 100 ms

Data Presentation and Performance

The following tables summarize the quantitative data and performance characteristics of the method, based on available literature for this compound analysis in various matrices. These values should be verified as part of in-house method validation.

Table 1: Method Validation Parameters for this compound in Bovine Tissues

| Parameter | Muscle | Liver | Kidney |

| Linearity (r²) | >0.99 | >0.99 | >0.99 |

| Recovery (%) | 78 - 97%[1] | 87 - 103%[2][3] | 80 - 108% (estimated) |

| Precision (RSD %) | 5.3 - 13.5%[1] | 2.2 - 10.3%[2][3] | < 15% (estimated) |

| LOD (µg/kg) | 4.45[1] | ~10 (estimated) | ~10 (estimated) |

| LOQ (µg/kg) | ~15 (estimated) | 25[3] | 25 (estimated) |

Note: Data for muscle and liver are derived from published studies. Data for kidney are estimated based on performance in other tissues and similar analytical methods.

Table 2: Maximum Residue Limits (MRLs) for this compound in Bovine Tissues

| Tissue | MRL (µg/kg) |

| Muscle | 100 |

| Liver | 1000 |

| Kidney | 400 |

| Fat | 100 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound residues in bovine muscle, liver, and kidney. The sample preparation protocol is straightforward and effective in removing matrix interferences. The method's performance characteristics, as indicated by the presented data, demonstrate its suitability for routine monitoring and research applications to ensure food safety and compliance with regulatory standards. It is recommended that each laboratory performs a full in-house validation of this method to ensure it meets its specific performance requirements.

References

- 1. This compound residue in bovine liver—a case of reverse metabolism† - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Pirlimycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirlimycin is a lincosamide antibiotic, an analog of clindamycin, utilized in veterinary medicine primarily for the treatment of mastitis in cattle.[1] It is effective against Gram-positive cocci, including Staphylococcus and Streptococcus species, which are major pathogens responsible for bovine mastitis.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the susceptibility of bacterial isolates to antimicrobial agents like this compound. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[2][3][4] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5]

Principle of the Method

The broth microdilution method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[2][4][6] Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which no growth is observed.[7] This method is widely used due to its accuracy, reproducibility, and efficient use of reagents.[6]

Materials and Reagents

-

This compound hydrochloride analytical standard

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates with conical or round-bottom wells

-

Sterile reagent reservoirs

-

Multichannel pipettes and sterile pipette tips

-

Spectrophotometer or McFarland standards (0.5)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Bacterial isolates for testing

-

Quality Control (QC) strains:

-

Staphylococcus aureus ATCC® 29213™

-

Enterococcus faecalis ATCC® 29212™[5]

-

-

Incubator (35°C ± 2°C)

-

Vortex mixer

Experimental Protocol

Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound hydrochloride powder.

-

Calculate the volume of the appropriate solvent (e.g., sterile deionized water) required to prepare a stock solution of a known high concentration (e.g., 1280 µg/mL). The initial concentration should be at least 10 times the highest concentration to be tested to account for subsequent dilutions.

-

Ensure the powder is completely dissolved. The stock solution can be filter-sterilized and stored in aliquots at -20°C or below until use.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

-

Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

-

This adjusted suspension is the standardized inoculum. It must be further diluted (typically 1:100 or 1:200) in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

Broth Microdilution Procedure in 96-Well Plate

-

Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add an additional 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested. This results in a total volume of 200 µL in the first well.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process across the plate to the desired final concentration. Discard 100 µL from the last well to ensure all wells have a final volume of 100 µL before adding the inoculum.

-

Leave at least one well with 100 µL of broth without this compound to serve as a positive growth control, and one well with uninoculated broth as a negative (sterility) control.

-

Within 15-30 minutes of preparation, inoculate each well (except the sterility control) with 10 µL of the standardized and diluted bacterial suspension. This brings the final volume in each well to 110 µL and achieves the target inoculum density of ~5 x 10⁵ CFU/mL. A common this compound concentration range to test against mastitis pathogens is 0.5 to 4.0 µg/mL.[5]

Incubation and Reading of Results

-

Cover the microtiter plates (e.g., with a lid or adhesive seal) to prevent evaporation and contamination.

-

Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

-

Following incubation, visually inspect the plates for bacterial growth. A button of cells at the bottom of the well or turbidity indicates growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the MIC results.[8] This is achieved by testing reference strains with known MIC values in parallel with the clinical isolates.[8][9][10]

-

QC Strains: Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™ should be included with each batch of tests.

-

Acceptable Ranges: The resulting MIC values for the QC strains must fall within the acceptable ranges specified by CLSI guidelines. If the QC results are out of range, the test results for the clinical isolates are considered invalid and the assay must be repeated.

Data Presentation

Summarize the quantitative data in the following tables for clear interpretation and comparison.

Table 1: this compound Dilution Series for MIC Determination

| Well | This compound Concentration (µg/mL) | Volume of this compound Solution (µL) | Volume of CAMHB (µL) |

| 1 | 4.0 | 100 (from stock) | 100 |

| 2 | 2.0 | 100 (from well 1) | 100 |

| 3 | 1.0 | 100 (from well 2) | 100 |

| 4 | 0.5 | 100 (from well 3) | 100 |

| 5 | 0.25 | 100 (from well 4) | 100 |

| 6 | 0.125 | 100 (from well 5) | 100 |

| 7 | 0.06 | 100 (from well 6) | 100 |

| 8 | 0.03 | 100 (from well 7) | 100 |

| 9 | Growth Control | 0 | 100 |

| 10 | Sterility Control | 0 | 100 |

Note: This is an example dilution series. The actual range should be selected based on the expected MICs of the target organisms.

Table 2: CLSI Interpretive Criteria for this compound against Bovine Mastitis Pathogens

| Organism | MIC (µg/mL) - Susceptible | MIC (µg/mL) - Intermediate | MIC (µg/mL) - Resistant |

| Staphylococcus spp. | ≤ 2 | - | ≥ 4 |

| Streptococcus spp. | ≤ 2 | - | ≥ 4 |

Source: Based on CLSI-accepted interpretive criteria.[1][11]

Table 3: Quality Control Ranges for this compound

| QC Strain | This compound MIC Range (µg/mL) |

| S. aureus ATCC® 29213™ | 0.25 - 1.0 |

| E. faecalis ATCC® 29212™ | 1.0 - 4.0 |

Note: These are example ranges and should be verified against the current CLSI M100 document.

Experimental Workflow Diagram

Caption: Workflow for this compound MIC determination via broth microdilution.

References

- 1. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cmdr.ubc.ca [cmdr.ubc.ca]

- 3. idexx.dk [idexx.dk]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. goldbio.com [goldbio.com]

- 7. youtube.com [youtube.com]

- 8. gcsmc.org [gcsmc.org]

- 9. bsac.org.uk [bsac.org.uk]

- 10. cgspace.cgiar.org [cgspace.cgiar.org]

- 11. zoetisus.com [zoetisus.com]

Application Notes and Protocols: In Vitro Efficacy Testing of Pirlimycin Against Mastitis Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirlimycin, a lincosamide antibiotic, is a critical tool in the management of bovine mastitis, a prevalent and costly disease in the dairy industry. It is effective against a range of Gram-positive mastitis pathogens, including Staphylococcus aureus, Streptococcus agalactiae, Streptococcus dysgalactiae, and Streptococcus uberis[1][2]. The mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit[1][2]. Understanding the in vitro efficacy of this compound is paramount for effective treatment strategies, monitoring for potential resistance, and the development of new therapeutic approaches.

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound against mastitis-causing pathogens. The protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI)[3][4][5].

This compound's Mechanism of Action

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and ultimately halting the elongation of the polypeptide chain. This disruption of protein synthesis is detrimental to bacterial growth and proliferation.

Quantitative Data Summary

The following tables summarize the in vitro susceptibility of common mastitis pathogens to this compound, with data compiled from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mastitis Pathogens

| Pathogen | MIC50 (µg/mL) | MIC Breakpoints (µg/mL) |

| Staphylococci | 0.25 - 1.0[6][7] | Susceptible: ≤ 2, Resistant: ≥ 4[6][7] |

| Streptococci | ≤ 0.03 - 0.06[6][7] | Susceptible: ≤ 2, Resistant: ≥ 4[6][7] |

| Streptococcus uberis | Not specified | Susceptible: ≤ 2, Resistant: ≥ 4 |

| Staphylococcus aureus | Not specified | Susceptible: ≤ 2, Resistant: ≥ 4 |

Note: MIC breakpoints are based on CLSI guidelines and drug concentrations achievable in milk.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a mastitis pathogen, following CLSI guidelines[3][8].

Materials:

-

This compound hydrochloride

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Mastitis pathogen isolates (e.g., S. aureus, S. uberis)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (37°C)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound hydrochloride in a suitable solvent (e.g., sterile deionized water) to create a stock solution of known concentration (e.g., 1024 µg/mL).

-

Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 16 µg/mL to 0.03 µg/mL).

-

Prepare Bacterial Inoculum:

-

From a fresh culture plate (18-24 hours growth), select several colonies of the mastitis pathogen.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Inoculate the Microtiter Plate: Add the diluted bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound hydrochloride

-

CAMHB or other suitable broth

-

Mastitis pathogen isolate

-

Sterile culture tubes

-

Shaking incubator (37°C)

-

Sterile saline or PBS

-

Agar plates (e.g., Tryptic Soy Agar)

Procedure:

-

Prepare Bacterial Culture: Inoculate a flask of CAMHB with the mastitis pathogen and incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (approximately 10⁶ - 10⁷ CFU/mL).

-

Prepare Test Tubes: Prepare a series of sterile tubes containing CAMHB and this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). Include a growth control tube without this compound.

-

Inoculation: Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

-

Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto agar plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFU).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A ≥ 3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.

Anti-Biofilm Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to inhibit biofilm formation by mastitis pathogens.

References

- 1. This compound (JECFA 53, 2004) [inchem.org]

- 2. zoetisus.com [zoetisus.com]

- 3. wvdl.wisc.edu [wvdl.wisc.edu]

- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 5. goums.ac.ir [goums.ac.ir]

- 6. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

Application Notes and Protocols for Pirlimycin Susceptibility Testing by Disk Diffusion

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the susceptibility of bacterial isolates to pirlimycin using the disk diffusion method. The information is curated for professionals in research and drug development, emphasizing standardized procedures to ensure accurate and reproducible results.

Introduction to this compound

This compound is a semi-synthetic lincosamide antibiotic. It is an analog of clindamycin and is primarily used in veterinary medicine to treat mastitis in cattle. This compound is effective against Gram-positive bacteria, particularly Staphylococcus aureus and coagulase-negative staphylococci, as well as Streptococcus species.[1][2] It has no significant activity against Gram-negative bacteria like Enterobacteriaceae.[1][2][3]

Mechanism of Action

This compound functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the peptidyl transferase reaction and disrupting the elongation of the polypeptide chain.[1][4][5] This action is primarily bacteriostatic.

Disk Diffusion Susceptibility Testing Principles

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent. A paper disk impregnated with a specific concentration of the antimicrobial is placed on an agar plate inoculated with a standardized bacterial suspension. The antimicrobial diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antimicrobial, a zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to standardized interpretive criteria to classify the isolate as susceptible, intermediate, or resistant.

Data Presentation

The following tables summarize the quantitative data for this compound disk diffusion susceptibility testing.

Table 1: this compound Disk Diffusion Test Parameters

| Parameter | Recommendation |

| Disk Potency | 2 µg |

| Test Medium | Mueller-Hinton Agar (MHA) |

| Inoculum | McFarland 0.5 turbidity standard |

| Incubation | 35°C ± 2°C for 16-18 hours in ambient air |

Table 2: Zone Diameter Interpretive Criteria for this compound (for Bovine Mastitis Pathogens)

| Zone Diameter (mm) | Interpretation |

| ≥ 13 | Susceptible (S) |

| ≤ 12 | Resistant (R) |

Source: Thornsberry et al., 1993[2][3]

Table 3: Recommended Quality Control Strains

| Strain | ATCC Number |

| Staphylococcus aureus | 25923 |

| Streptococcus pneumoniae | 49619 |

Table 4: Quality Control Zone Diameter Ranges

| Quality Control Strain | This compound (2 µg) Zone Diameter Range (mm) |

| Staphylococcus aureus ATCC 25923 | Not publicly available in the searched resources. Refer to the latest CLSI VET01S supplement. |

| Streptococcus pneumoniae ATCC 49619 | Not publicly available in the searched resources. Refer to the latest CLSI VET01S supplement. |

Note: Specific, officially published CLSI quality control zone diameter ranges for this compound were not found in the available literature. It is crucial to refer to the most current Clinical and Laboratory Standards Institute (CLSI) VET01S supplement or contact CLSI directly for this information to ensure the accuracy and validity of test results.

Experimental Protocols

This section provides detailed methodologies for performing this compound disk diffusion susceptibility testing in accordance with CLSI standards (VET01).

Materials

-

This compound antimicrobial susceptibility testing disks (2 µg)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Sterile saline or Mueller-Hinton broth

-

Sterile cotton swabs

-

McFarland 0.5 turbidity standard

-

Bacterial isolates for testing

-

Quality control (QC) strains: Staphylococcus aureus ATCC 25923 and Streptococcus pneumoniae ATCC 49619

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

-

Vortex mixer

Inoculum Preparation

-

From a pure, overnight culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop or needle.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or Mueller-Hinton broth.

-

Vortex the tube thoroughly to create a smooth, homogeneous suspension.

-

Adjust the turbidity of the bacterial suspension to match the McFarland 0.5 standard. This can be done by adding more bacteria to increase turbidity or sterile diluent to decrease it. Visually compare the suspension to the McFarland standard against a white background with contrasting black lines. This standardized inoculum should have a concentration of approximately 1-2 x 10⁸ CFU/mL.

-

The adjusted inoculum suspension should be used within 15 minutes of preparation.

Inoculation of the Agar Plate

-

Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

-

Rotate the swab several times against the inner wall of the tube above the fluid level to remove excess inoculum.

-

Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

Allow the plate to sit for 3-5 minutes, but no longer than 15 minutes, for the inoculum to dry before applying the disks.

Application of this compound Disks

-

Using sterile forceps or a disk dispenser, aseptically place a 2 µg this compound disk onto the inoculated surface of the MHA plate.

-

Gently press the disk down to ensure complete contact with the agar surface.

-

Once a disk is placed, do not move it, as this will affect the diffusion of the antimicrobial.

-

If testing multiple antimicrobials on the same plate, ensure disks are spaced at least 24 mm apart from center to center.

Incubation

-

Invert the plates and place them in an incubator set at 35°C ± 2°C.

-

Incubate for 16-18 hours in ambient air.

-

For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

Reading and Interpreting Results

-

After the incubation period, examine the plates for a confluent lawn of growth.

-

Measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter (mm) using calipers or a ruler. The measurement should be taken from the underside of the plate.

-

Interpret the results based on the zone diameter interpretive criteria provided in Table 2.

Quality Control

-

Perform QC testing with each new batch of media and disks, and at least weekly with routine use.

-

Use the recommended QC strains, Staphylococcus aureus ATCC 25923 and Streptococcus pneumoniae ATCC 49619.

-

The zone diameters for the QC strains must fall within the acceptable ranges specified by the latest CLSI VET01S supplement. If QC results are out of range, patient results should not be reported, and the entire procedure should be reviewed for potential errors.

Visualizations

This compound's Mechanism of Action

Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Disk Diffusion Experimental Workflow

Caption: The standardized workflow for this compound disk diffusion susceptibility testing.

References

Application Notes and Protocols for Solid-Phase Extraction of Pirlimycin from Complex Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of pirlimycin from various complex biological matrices. This compound, a lincosamide antibiotic, is widely used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle.[1][2] Accurate quantification of its residues in matrices such as milk, animal tissues, urine, and feces is crucial for food safety, environmental monitoring, and pharmacokinetic studies.

Introduction to this compound and the Importance of Sample Preparation

This compound functions by inhibiting protein synthesis in Gram-positive bacteria.[2][3] Due to its use in food-producing animals, regulatory bodies have established maximum residue limits (MRLs) for this compound in edible tissues and milk.[4] The complexity of biological matrices necessitates robust sample preparation techniques to remove interfering substances and concentrate the analyte of interest prior to analysis by methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][6] Solid-phase extraction is a widely adopted technique for this purpose, offering high recovery and clean extracts.[6]

Quantitative Data Summary

The following tables summarize the performance of various SPE and extraction methods for the quantification of this compound in different biological matrices.

Table 1: this compound Recovery and Quantification in Bovine Milk

| Analytical Method | Fortification Level | Average Recovery (%) | Coefficient of Variation (%) | Limit of Quantitation (LOQ) | Reference |

| HPLC-Thermospray MS | 0.2 ppm | 83-113 | 7.5-15.4 | 0.05 µg/mL | [4][5] |

| HPLC-Thermospray MS | 0.4 ppm | 91-98 | 3.4-18.5 | 0.05 µg/mL | [4] |

| HPLC-Thermospray MS | 0.8 ppm | 89-102 | 8.8-22.9 | 0.05 µg/mL | [4] |

| LC-UV (Fmoc derivatization) | 0.2 ppm | 91 | 5 | Not Specified | [7] |

| LC-UV (Fmoc derivatization) | 0.4 ppm | 88 | 4 | Not Specified | [7] |

| LC-UV (Fmoc derivatization) | 0.8 ppm | 87 | 1 | Not Specified | [7] |

| BA-ELISA | Not Specified | 78-97 | 5.3-13.5 | 1.65 µg/L (LOD) | [8] |

Table 2: this compound Recovery and Quantification in Bovine Tissues

| Matrix | Analytical Method | Fortification Level | Average Recovery (%) | Coefficient of Variation (%) | Limit of Quantitation (LOQ) | Reference |

| Liver | HPLC-Thermospray MS | 0.25 ppm | 94-103 | 2.2-7.1 | 0.025 µg/g | [4][5] |

| Liver | HPLC-Thermospray MS | 0.5 ppm | 87-94 | 4.8-10.3 | 0.025 µg/g | [4] |

| Liver | HPLC-Thermospray MS | 1.0 ppm | 96-101 | 5.5-6.9 | 0.025 µg/g | [4] |